5-Methylindolizine

Description

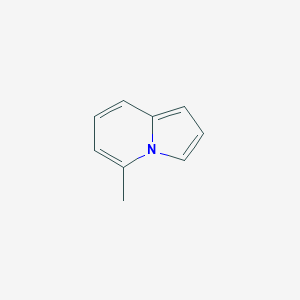

Structure

3D Structure

Properties

IUPAC Name |

5-methylindolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-2-5-9-6-3-7-10(8)9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMJBWWGLAKCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342569 |

Source

|

| Record name | 5-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-19-9 |

Source

|

| Record name | 5-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide to the Spectral Data of 5-Methylindolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 5-methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectral data for the specific isomer of 5-methylindolizine in public databases, this document collates available information and provides expected spectral characteristics based on the analysis of the parent indolizine structure and related derivatives. This guide aims to serve as a valuable resource for researchers in the synthesis, identification, and characterization of 5-methylindolizine and its analogues.

Introduction to 5-Methylindolizine

Indolizine is a nitrogen-containing heterocyclic aromatic compound, isomeric with indole. The indolizine nucleus is a key structural motif in various natural products and pharmacologically active compounds. 5-Methylindolizine, a derivative of this core structure, is of significant interest for its potential applications in the development of novel therapeutic agents and functional materials. Accurate characterization of this compound is paramount, and spectral techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural elucidation.

Spectral Data of 5-Methylindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of 5-methylindolizine is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the anisotropic effects of the aromatic rings.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.0 - 7.5 | d | ~7.0 |

| H-2 | 6.5 - 7.0 | t | ~7.0 |

| H-3 | 7.2 - 7.8 | d | ~7.0 |

| H-6 | 6.8 - 7.3 | t | ~7.0 |

| H-7 | 7.0 - 7.5 | d | ~7.0 |

| H-8 | 7.5 - 8.0 | d | ~7.0 |

| 5-CH₃ | 2.3 - 2.6 | s | - |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in 5-methylindolizine.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 110 - 120 |

| C-2 | 105 - 115 |

| C-3 | 120 - 130 |

| C-5 | 130 - 140 |

| C-6 | 115 - 125 |

| C-7 | 110 - 120 |

| C-8 | 125 - 135 |

| C-8a | 135 - 145 |

| C-4a | 120 - 130 |

| 5-CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-methylindolizine is expected to show characteristic absorption bands for C-H and C=C stretching and bending vibrations within the aromatic system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H in-plane bend | 1000 - 1300 | Medium |

| C-H out-of-plane bend | 700 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-methylindolizine (C₉H₉N), the expected molecular weight is approximately 131.18 g/mol .

| Technique | Expected m/z Value | Interpretation |

| Electron Ionization (EI-MS) | 131 | Molecular ion (M⁺) |

| 116 | [M - CH₃]⁺ | |

| 104 | Loss of HCN from M⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectral data of 5-methylindolizine are not publicly available. However, the following are general methodologies that would be employed for the synthesis and characterization of this compound.

General Synthesis of Indolizine Derivatives

A common method for the synthesis of the indolizine core is the Chichibabin reaction. This involves the reaction of a pyridine derivative with an α-halocarbonyl compound. For 5-methylindolizine, this would typically involve the reaction of 2-methylpyridine (α-picoline) with a suitable three-carbon α,β-unsaturated carbonyl compound or its equivalent.

NMR Spectroscopy

A sample of purified 5-methylindolizine (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For a volatile compound like 5-methylindolizine, Electron Ionization (EI) or Chemical Ionization (CI) coupled with a gas chromatograph (GC-MS) would be a suitable method to determine the molecular weight and fragmentation pattern.

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting spectral data for a compound like 5-methylindolizine follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-methylindolizine.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of 5-methylindolizine. While direct, published spectral data is limited, the information presented, based on the principles of spectroscopy and data from related compounds, offers valuable guidance for researchers working on the synthesis and characterization of this and similar indolizine derivatives. The provided workflow and general experimental protocols serve as a practical starting point for laboratory investigations. Further research and publication of the spectral data for 5-methylindolizine would be a valuable contribution to the field of heterocyclic chemistry.

5-Methylindolizine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 5-methylindolizine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the reported biological activities with quantitative data, provides in-depth experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of 5-Methylindolizine and Derivatives

The following tables summarize the quantitative biological activity data for 5-methylindolizine and related indolizine derivatives from various screening assays.

Table 1: Anticancer Activity of Indolizine Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Methyl analog of fluoro-substituted indolizine (6m) | HePG-2 (Liver Carcinoma) | MTT Assay | 11.97 | [1] |

| HCT-116 (Colon Carcinoma) | MTT Assay | 28.37 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 19.87 | [1] | |

| Difluoro substituted indolizine (6o) | HePG-2 (Liver Carcinoma) | MTT Assay | 6.02 | [1] |

| HCT-116 (Colon Carcinoma) | MTT Assay | 5.84 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 8.89 | [1] | |

| 5-methyl-8-bromoindolizine derivative (5j) | Hep-G2 (Liver Carcinoma) | MTT Assay | 0.20 µg/mL | [2] |

Table 2: Antimicrobial Activity of 5-Methylindole and Indolizine Derivatives

| Compound | Microorganism | Assay Type | MIC | Reference |

| 5-Methylindole | Klebsiella pneumoniae | Broth Microdilution | 4 mM | [3] |

| 5-Methylindole | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | Not specified, but showed bactericidal activity | [3] |

| 5-Methylindole | Mycobacterium tuberculosis H37Ra | Broth Microdilution | Not specified, but showed bactericidal activity | [3] |

| Indolizine-1-carbonitrile (5b) | Aspergillus flavus | Broth Microdilution | 8 µg/mL | [2] |

| Indolizine-1-carbonitrile (5b) | Aspergillus fumigatus | Broth Microdilution | 32 µg/mL | [2] |

| Indolizine-1-carbonitrile (5g) | Staphylococcus aureus | Broth Microdilution | 16 µg/mL | [2] |

| Indolizine-1-carbonitrile (5g) | Escherichia coli | Broth Microdilution | 256 µg/mL | [2] |

Table 3: Enzyme Inhibitory Activity of Indolizine Derivatives

| Compound | Enzyme | Assay Type | IC50 | Reference |

| 5-methyl-8-bromoindolizine derivative (5j) | EGFR Kinase | Kinase Assay | 0.085 µM | [2] |

| Difluoro substituted indolizine (6o) | EGFR Kinase | Kinase Assay | 62 nM | [1] |

| Difluoro substituted indolizine (6o) | CDK 2 | Kinase Assay | 118 nM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers screening 5-methylindolizine and its derivatives.

Antiproliferative Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

5-Methylindolizine derivatives

-

Human cancer cell lines (e.g., HePG-2, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 5-methylindolizine derivatives in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

5-Methylindolizine derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the 5-methylindolizine derivatives in the broth medium directly in the 96-well microplate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibitory Screening: EGFR Tyrosine Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

-

5-Methylindolizine derivatives

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a well of a microplate, add the kinase assay buffer, the EGFR enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition of EGFR kinase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: EGFR Signaling Pathway in Cancer.

Experimental Workflow

Caption: General Workflow for Biological Activity Screening.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methylindolizine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolizine, a heterocyclic aromatic compound, is a derivative of the indolizine core structure. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies, tailored for professionals in chemical research and drug development. While specific quantitative data for 5-methylindolizine is not extensively documented in publicly accessible literature, this paper compiles available information on its characteristics and reactivity patterns, drawing parallels with closely related indolizine derivatives. The document details established synthetic routes, explores its behavior in key organic reactions, and provides protocols for representative transformations.

Chemical Properties

Detailed experimental data on the physicochemical properties of 5-methylindolizine are scarce in the available literature. However, based on the general properties of indolizine and its other methyl-substituted isomers, the following characteristics can be anticipated.

Table 1: Estimated Physicochemical Properties of 5-Methylindolizine

| Property | Estimated Value/Information | Notes |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |

| Boiling Point | Not available | Expected to be higher than that of indolizine. |

| Solubility | Not available | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone. |

| pKa | Not available | The nitrogen atom is part of an aromatic system, and the lone pair is involved in the π-electron system, resulting in low basicity. |

| Appearance | Not available | Indolizine itself is a colorless oil that darkens on standing. 5-Methylindolizine is expected to have a similar appearance. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group at the C5 position.

-

¹³C NMR: The carbon NMR spectrum would display nine unique carbon signals, including one for the methyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 131.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl protons, as well as C=C and C-N stretching vibrations within the heterocyclic rings.

Synthesis of 5-Methylindolizine

The synthesis of the indolizine core can be achieved through several methods, with the Tschitschibabin (Chichibabin) reaction being a classic approach. For 5-substituted indolizines, a regiospecific lithiation of a pre-formed indolizine ring is a powerful strategy.

General Synthetic Workflow

The synthesis of 5-methylindolizine can be conceptualized through a two-step process involving the initial formation of an indolizine precursor followed by the introduction of the methyl group at the 5-position.

5-Methylindolizine Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic scaffold, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the subset of 5-methylindolizine analogs, exploring their synthesis, biological evaluation, and potential as therapeutic agents. While research on this specific substitution pattern is emerging, this document aims to provide a comprehensive overview of the available data for researchers, scientists, and drug development professionals.

Synthesis of the 5-Methylindolizine Core

The construction of the 5-methylindolizine scaffold can be achieved through several synthetic strategies, primarily involving the formation of a pyridinium ylide followed by an intramolecular or intermolecular cyclization reaction. Two notable methods are the Tschitschibabin reaction and pyrolysis of a suitable precursor.

Tschitschibabin Reaction

The Tschitschibabin reaction provides a classical and versatile route to substituted indolizines. For the synthesis of a 5-methylindolizine analog such as 5-Methyl-2-phenylindolizine, the key steps involve the reaction of a 2,6-disubstituted pyridine with an α-halocarbonyl compound.[1]

Experimental Protocol: Synthesis of 5-Methyl-2-phenylindolizine via Tschitschibabin Reaction [1]

Materials:

-

2,6-Lutidine (2,6-dimethylpyridine)

-

2-Bromoacetophenone

-

Sodium bicarbonate

-

Appropriate solvents (e.g., acetone, ethanol)

Procedure:

-

Formation of the Pyridinium Salt: 2,6-Lutidine is reacted with 2-bromoacetophenone in a suitable solvent. The nitrogen atom of the lutidine acts as a nucleophile, displacing the bromide to form the corresponding N-phenacyl-2,6-dimethylpyridinium bromide salt.

-

Generation of the Pyridinium Ylide: The pyridinium salt is treated with a mild base, such as sodium bicarbonate. The base abstracts a proton from the methyl group at the 2-position of the pyridine ring, generating a pyridinium ylide intermediate.

-

Intramolecular Cyclization: The generated ylide undergoes an intramolecular aldol-type condensation. The nucleophilic carbanion of the ylide attacks the carbonyl group of the phenacyl substituent.

-

Dehydration: The resulting intermediate readily dehydrates to form the aromatic 5-methyl-2-phenylindolizine.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Pyrolysis Approach

An alternative method for generating a 5-methylindolizine core involves the pyrolysis of a suitably functionalized pyridine derivative. For instance, the pyrolysis of acetylated 2-(1-hydroxy-1-propenyl)-6-methylpyridine has been reported to yield 5-methylindolizine.

Experimental Protocol: Synthesis of 5-Methylindolizine via Pyrolysis

Materials:

-

6-Methylpyridine-2-carboxaldehyde

-

Vinylmagnesium bromide

-

Acetic anhydride

-

Palladium on carbon (Pd/C) catalyst (for dehydrogenation, if necessary)

Procedure:

-

Grignard Reaction: 6-Methylpyridine-2-carboxaldehyde is treated with vinylmagnesium bromide to produce 2-(1-hydroxy-1-propenyl)-6-methylpyridine.

-

Acetylation: The resulting alcohol is acetylated using acetic anhydride to form the corresponding acetate ester.

-

Pyrolysis: The acetate is subjected to high temperatures (pyrolysis) to induce cyclization and elimination, leading to the formation of 5-methylindolizine. The exact conditions for pyrolysis (temperature, pressure, catalyst) would need to be optimized.

-

Purification: The product is purified from the reaction mixture using appropriate chromatographic techniques.

Biological Activities and Quantitative Data

While the broader class of indolizine derivatives has been investigated for a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, specific and detailed quantitative data for 5-methylindolizine analogs remains limited in the publicly available scientific literature. The following table summarizes the general biological activities reported for related indolizine structures.

| Compound Class | Biological Activity | Quantitative Data | Reference |

| Indolizine Derivatives | Anticancer | Limited specific data for 5-methyl analogs. | General Reviews |

| Indolizine Derivatives | Anti-inflammatory | Limited specific data for 5-methyl analogs. | General Reviews |

| Indolizine Derivatives | Antimicrobial | Limited specific data for 5-methyl analogs. | General Reviews |

Note: The lack of specific IC50, EC50, or other quantitative pharmacological data for 5-methylindolizine derivatives in the reviewed literature highlights a significant gap and an opportunity for future research in this area.

Signaling Pathways and Mechanism of Action

Detailed studies elucidating the specific signaling pathways and molecular mechanisms of action for 5-methylindolizine analogs are not yet available. For the broader class of indolizine derivatives, various mechanisms have been proposed depending on the specific analog and its biological effect. These can include enzyme inhibition, intercalation with DNA, and modulation of various signaling cascades. The development of potent 5-methylindolizine analogs will necessitate future studies to unravel their precise mechanisms of action.

Experimental Workflows and Logical Relationships

The process of identifying and developing novel 5-methylindolizine-based therapeutic agents follows a logical workflow. This can be visualized as a sequence of steps from initial synthesis to preclinical evaluation.

Caption: Drug discovery workflow for 5-methylindolizine analogs.

Conclusion and Future Directions

The 5-methylindolizine scaffold represents an intriguing, yet underexplored, area for drug discovery. While established synthetic routes can provide access to these molecules, a critical need exists for the systematic biological evaluation of a diverse library of 5-methylindolizine analogs. Future research should focus on:

-

Synthesis of diverse libraries: Expanding the range of substituents at various positions of the 5-methylindolizine core to explore the structure-activity relationship (SAR).

-

Comprehensive biological screening: Testing these analogs against a wide panel of biological targets, including kinases, GPCRs, and infectious disease targets.

-

Quantitative analysis: Rigorous determination of pharmacological parameters such as IC50, EC50, and binding affinities to identify potent lead compounds.

-

Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways modulated by active compounds to guide lead optimization efforts.

By addressing these areas, the full therapeutic potential of 5-methylindolizine analogs and their derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

The Discovery and Isolation of 5-Methylindolizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolizine is a heterocyclic aromatic compound belonging to the indolizine class of molecules. While the indolizine core is found in various natural products and pharmacologically active compounds, the specific discovery and isolation of 5-Methylindolizine are not well-documented in a singular, seminal publication. Its existence and synthesis are primarily understood through the broader development of synthetic methodologies for the indolizine scaffold. This technical guide consolidates the plausible synthetic routes, predicted characterization data, and known biological activities of 5-Methylindolizine, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction to 5-Methylindolizine

Indolizine is a nitrogen-containing heterocyclic compound with a bicyclic structure, consisting of a fused pyridine and pyrrole ring system. The 5-Methylindolizine variant features a methyl group substitution on the pyridine ring of the indolizine core. This substitution can significantly influence the molecule's electronic properties, solubility, and biological activity.

Recent research has highlighted the potential of indolizine derivatives as potent anticancer agents. Notably, 5-Methylindolizine has demonstrated excellent antiproliferative properties against a range of cancer cell lines, with a mechanism of action involving the inhibition of tubulin polymerization.[1] This finding has positioned 5-Methylindolizine as a compound of interest for further investigation in oncology drug discovery.

Plausible Synthetic Pathways

Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic method for the synthesis of indolizines, involving the reaction of a pyridine derivative with an α-halo ketone. For the synthesis of 5-Methylindolizine, a suitable starting material would be 2-acetyl-6-methylpyridine.

Experimental Protocol:

-

Quaternization: 2-acetyl-6-methylpyridine is reacted with an α-halo carbonyl compound, such as bromoacetaldehyde or a bromoacetaldehyde equivalent, in a suitable solvent like acetone or acetonitrile. This reaction forms the corresponding N-(2-oxoethyl)-2-acetyl-6-methylpyridinium bromide salt.

-

Cyclization: The pyridinium salt is then treated with a base, typically sodium bicarbonate or triethylamine, in a solvent such as methanol or ethanol. The base facilitates an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic 5-Methylindolizine.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-Methylindolizine.

Below is a workflow diagram illustrating the Tschitschibabin synthesis of 5-Methylindolizine.

1,3-Dipolar Cycloaddition

An alternative and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.

Experimental Protocol:

-

Ylide Formation: A pyridinium salt, such as one derived from 2,6-lutidine (2,6-dimethylpyridine), is treated with a strong base (e.g., triethylamine) in an aprotic solvent to generate the corresponding pyridinium ylide in situ.

-

Cycloaddition: The ylide is then reacted with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate). This [3+2] cycloaddition reaction forms a dihydropyridine intermediate.

-

Aromatization: The intermediate undergoes spontaneous or induced aromatization, often with the elimination of a substituent, to yield the indolizine ring system. The specific substitution pattern of the final product depends on the starting materials.

-

Purification: The product is purified using column chromatography.

The workflow for the 1,3-dipolar cycloaddition is depicted below.

Characterization Data

As specific experimental data for 5-Methylindolizine is not widely published, the following tables summarize the predicted physicochemical and spectroscopic properties based on the known characteristics of the indolizine scaffold and the influence of a methyl substituent.

| Property | Predicted Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.18 g/mol |

| Appearance | Yellowish oil or low-melting solid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |

| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) or m/z |

| ¹H NMR (CDCl₃) | ~7.8-8.0 (d, 1H, H-8), ~7.2-7.4 (d, 1H, H-1), ~6.8-7.0 (t, 1H, H-6), ~6.6-6.8 (t, 1H, H-7), ~6.4-6.6 (d, 1H, H-2), ~6.2-6.4 (s, 1H, H-3), ~2.4-2.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | ~135-137 (C-8a), ~128-130 (C-5), ~124-126 (C-7), ~120-122 (C-1), ~118-120 (C-8), ~115-117 (C-6), ~108-110 (C-3), ~100-102 (C-2), ~20-22 (CH₃) |

| Mass Spectrometry (EI) | M⁺ at m/z = 131. Key fragments: m/z = 116 ([M-CH₃]⁺), m/z = 104 ([M-HCN]⁺) |

| Infrared (IR) | ~3050-3150 cm⁻¹ (Ar-H stretch), ~2920-2980 cm⁻¹ (C-H stretch), ~1600-1650 cm⁻¹ (C=C stretch), ~1350-1450 cm⁻¹ (C-N stretch) |

Biological Activity and Signaling Pathways

The primary reported biological activity of 5-Methylindolizine is its potent anticancer effect.[1] It has been shown to exhibit excellent antiproliferative properties against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of 5-Methylindolizine is attributed to its ability to inhibit tubulin polymerization.[1] Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, 5-Methylindolizine can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.

The proposed signaling pathway for the anticancer activity of 5-Methylindolizine is illustrated below.

Conclusion and Future Directions

5-Methylindolizine is a promising indolizine derivative with demonstrated anticancer activity through the inhibition of tubulin polymerization. While its specific discovery and isolation are not extensively detailed, its synthesis can be readily achieved through established synthetic routes such as the Tschitschibabin reaction. The predicted characterization data provided in this guide serves as a valuable reference for its identification and further study.

Future research should focus on the following areas:

-

Optimization of Synthesis: Development of a high-yield, scalable synthesis for 5-Methylindolizine to facilitate further preclinical and clinical studies.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the full spectrum of its anticancer activity, including its effects on different cancer types and its potential for combination therapy.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 5-substituted indolizine analogs to identify key structural features that enhance potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of 5-Methylindolizine to assess its drug-like potential.

This technical guide provides a foundational understanding of 5-Methylindolizine for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising anticancer agent.

References

Spectroscopic Characterization of the Indolizine Core: A Technical Guide

Disclaimer: This guide details the spectroscopic characterization of the parent indolizine ring system. Despite extensive searches, specific experimental data for 5-Methylindolizine was not found in the available scientific literature. Therefore, this document utilizes data for indolizine and general principles of spectroscopy to provide a foundational understanding for researchers, scientists, and drug development professionals working with related compounds.

Introduction

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is a structural motif present in a variety of natural products and pharmacologically active compounds.[1] Its unique electronic structure gives rise to characteristic spectroscopic properties. A thorough understanding of these properties is crucial for the identification, characterization, and purity assessment of indolizine-containing molecules in research and drug development.

This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize the indolizine core, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following tables summarize the typical spectroscopic data for the parent compound, indolizine. This data serves as a baseline for understanding the spectroscopic behavior of substituted indolizines. The presence of a methyl group at the 5-position would be expected to cause predictable changes in these spectra, such as an additional singlet in the 1H NMR spectrum and a corresponding signal in the 13C NMR spectrum, as well as minor shifts in the signals of neighboring protons and carbons.

NMR Spectroscopy Data of Indolizine

Table 1: 1H and 13C NMR Spectroscopic Data for Indolizine

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| 1 | ~6.5 | ~100 |

| 2 | ~6.2 | ~117 |

| 3 | ~7.1 | ~111 |

| 5 | ~7.9 | ~126 |

| 6 | ~6.3 | ~112 |

| 7 | ~6.6 | ~117 |

| 8 | ~7.5 | ~124 |

| 8a | - | ~136 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry Data of Indolizine

Table 2: Key Mass Spectrometry Data for Indolizine

| Parameter | Value |

| Molecular Formula | C8H7N |

| Molecular Weight | 117.15 g/mol |

| Nominal Mass | 117 u |

| Major Fragment (m/z) | 117 (M+)[2][3] |

IR Spectroscopy Data of Indolizine

Table 3: Characteristic IR Absorption Bands for the Indolizine Ring

| Wavenumber (cm-1) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1640-1450 | C=C and C=N stretching |

| 1400-1000 | In-plane C-H bending |

| 900-650 | Out-of-plane C-H bending |

UV-Vis Spectroscopy Data of Indolizine

Table 4: UV-Vis Absorption Maxima for Indolizine in Ethanol

| λmax (nm) | Molar Absorptivity (ε) |

| ~238 | ~25,000 |

| ~280 | ~4,000 |

| ~335 | ~2,000 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indolizine derivatives. Specific parameters should be optimized for the instrument and sample being analyzed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the indolizine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Integrate the 1H NMR signals and assign the chemical shifts and coupling constants. Assign the chemical shifts in the 13C NMR spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex structures.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet can be used.

-

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the indolizine derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

-

Sample Spectrum: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an indolizine derivative.

Spectroscopic characterization workflow for an indolizine derivative.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of novel indolizine derivatives.

References

Quantum Chemical Calculations for 5-Methylindolizine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Methylindolizine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, computational methodologies, and expected outcomes of such studies, offering insights into the molecule's reactivity and potential as a pharmacological agent.

Introduction to 5-Methylindolizine

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-Methylindolizine variant, with a methyl group at the 5-position, is of particular interest as substituents can significantly modulate the electronic and steric properties of the parent indolizine ring system. Quantum chemical calculations offer a powerful in-silico approach to understand these modifications at a molecular level, providing a theoretical framework to predict reactivity, stability, and spectroscopic behavior, thereby guiding synthetic efforts and drug design. Density functional theory (DFT) calculations, for instance, have suggested that the 5-methyl group in 5-methylindolizine enhances the electron density at the 3-position, influencing its regioselectivity.

Theoretical Background and Computational Methods

Quantum chemical calculations for molecules like 5-Methylindolizine are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. A popular and widely used functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

Basis Sets

A basis set is a set of functions (called basis functions) that are combined in linear combinations to create molecular orbitals. For accurate calculations on heterocyclic systems, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. This basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Protocols: A Computational Workflow

The following section details a typical protocol for performing quantum chemical calculations on 5-Methylindolizine.

Molecular Structure and Optimization

The first step involves constructing the initial 3D structure of 5-Methylindolizine. This can be done using molecular modeling software. A geometry optimization is then performed to find the minimum energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on the optimized structure.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational method.

Electronic Properties

Several key electronic properties are calculated to understand the reactivity and electronic nature of 5-Methylindolizine:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, providing insights into intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The general workflow for these calculations is depicted in the following diagram:

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations on 5-Methylindolizine.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above. Note: The values presented here are hypothetical and serve as an illustration of the expected data format.

Table 1: Optimized Geometric Parameters for 5-Methylindolizine

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N4 - C3 | e.g., 1.38 |

| C3 - C2 | e.g., 1.37 | |

| C2 - C1 | e.g., 1.41 | |

| C1 - C9 | e.g., 1.40 | |

| C9 - N4 | e.g., 1.39 | |

| C5 - C-CH3 | e.g., 1.51 | |

| **Bond Angles (°) ** | C3 - N4 - C9 | e.g., 108.5 |

| N4 - C3 - C2 | e.g., 110.0 | |

| C3 - C2 - C1 | e.g., 107.5 | |

| C2 - C1 - C9 | e.g., 109.0 | |

| C1 - C9 - N4 | e.g., 105.0 | |

| Dihedral Angles (°) | C3 - N4 - C9 - C8 | e.g., 179.9 |

Table 2: Frontier Molecular Orbital Properties of 5-Methylindolizine

| Parameter | Value (eV) |

| HOMO Energy | e.g., -5.80 |

| LUMO Energy | e.g., -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | e.g., 4.60 |

Table 3: Calculated Thermodynamic Properties of 5-Methylindolizine

| Property | Value |

| Total Energy (Hartree) | e.g., -403.12345 |

| Zero-point vibrational energy (kcal/mol) | e.g., 105.5 |

| Enthalpy (Hartree) | e.g., -403.11234 |

| Gibbs Free Energy (Hartree) | e.g., -403.15678 |

Visualization of Molecular Properties

Visual representations of the calculated properties are essential for a qualitative understanding of the molecule's behavior.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO can be plotted to visualize the regions of the molecule involved in electron donation and acceptance. For indolizine systems, the HOMO is typically distributed over the π-system of the entire molecule, while the LUMO is also delocalized across the ring structure. The methyl group at the 5-position is expected to have a minor contribution to these frontier orbitals but can influence their energy levels.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface of 5-Methylindolizine would reveal the charge distribution. The regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For indolizine, the nitrogen atom and the five-membered ring are generally electron-rich, making them potential sites for electrophilic interaction.

The logical relationship for interpreting these visualizations in the context of drug design is presented below:

Caption: Logical flow from calculated properties to applications in drug development.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for investigating the molecular properties of 5-Methylindolizine. By employing methods such as DFT with appropriate functionals and basis sets, it is possible to obtain detailed insights into the molecule's geometry, electronic structure, and vibrational spectra. This information is invaluable for understanding its chemical behavior and for the rational design of new indolizine-based therapeutic agents. The computational protocols and expected data outlined in this guide serve as a comprehensive resource for researchers embarking on the theoretical study of 5-Methylindolizine and related compounds.

5-Methylindolizine: An In-depth Technical Guide on its Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 5-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data on 5-methylindolizine, this guide synthesizes information from studies on related indolizine derivatives and theoretical assessments to provide a robust understanding of its potential stability profile.

Core Stability Profile of the Indolizine Nucleus

The indolizine ring system, an isomer of indole, is generally considered to be a stable aromatic structure. Theoretical studies based on Density Functional Theory (DFT) calculations suggest that the indolizine system is thermodynamically stable.[1] This inherent stability is a crucial factor in its potential as a scaffold for drug candidates. However, like all organic molecules, it is susceptible to degradation under specific environmental conditions.

Chemical Stability and Hydrolysis

Table 1: Hydrolytic Stability of 2-Substituted Indolizine Derivatives

| pH | Observation | Reference |

| 1.2 | Encouraging chemical stability | [2] |

| 6.8 | Encouraging chemical stability | [2] |

| 7.4 | Mild hydrolysis observed | [2] |

These findings suggest that the indolizine ring is generally stable in acidic and neutral aqueous solutions, with a potential for mild degradation under slightly alkaline conditions. The methyl group at the 5-position of 5-methylindolizine is unlikely to significantly alter this general hydrolysis profile.

Potential Degradation Pathways

Based on the general chemical reactivity of the indolizine nucleus and related heterocyclic compounds, several degradation pathways can be postulated for 5-methylindolizine under forced degradation conditions.

Hydrolytic Degradation

Under aqueous conditions, particularly at a slightly alkaline pH, 5-methylindolizine could undergo hydrolysis. The likely point of attack would be the electron-deficient positions of the pyridinone ring system, potentially leading to ring-opened products.

Hypothetical Hydrolytic Degradation Pathway of 5-Methylindolizine

Caption: Hypothetical pathway of hydrolytic degradation.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. For 5-methylindolizine, oxidation could potentially occur at the electron-rich pyrrole ring or at the methyl group. The use of oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies would elucidate the specific products. Potential products could include N-oxides, hydroxylated derivatives, or cleavage of the heterocyclic rings.

Hypothetical Oxidative Degradation Pathway of 5-Methylindolizine

Caption: Potential oxidative degradation routes.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. For aromatic heterocyclic systems like indolizine, this can lead to complex degradation pathways including ring cleavage, dimerization, or photo-oxidation. The specific photodegradation products of 5-methylindolizine would need to be identified through dedicated photostability studies.

Thermal Degradation

While the indolizine core is generally stable, high temperatures can lead to decomposition. Mass spectral fragmentation studies of related methylnitroindolizines show cleavage of the nitro and methyl groups, as well as fragmentation of the heterocyclic core.[3] This suggests that thermal stress on 5-methylindolizine could lead to the loss of the methyl group and subsequent fragmentation of the indolizine ring.

Metabolic Stability

The metabolic fate of 5-methylindolizine is a critical aspect of its potential as a drug candidate. In vivo, it would be subjected to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways could include:

-

Oxidation: Hydroxylation of the aromatic rings or the methyl group.

-

N-dealkylation: While not directly applicable to the core ring, modifications at the nitrogen could be susceptible.

-

Conjugation: Phase II metabolic reactions could involve glucuronidation or sulfation of hydroxylated metabolites.

General Experimental Workflow for Stability Studies

Caption: Workflow for investigating 5-methylindolizine stability.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments that should be conducted to definitively determine the stability and degradation pathways of 5-methylindolizine.

Hydrolytic Stability Study

-

Objective: To evaluate the stability of 5-methylindolizine in aqueous solutions at different pH values.

-

Materials: 5-methylindolizine, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Purified Water, pH meter, HPLC-UV system.

-

Procedure:

-

Prepare stock solutions of 5-methylindolizine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

-

For alkaline hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

-

For neutral hydrolysis, add a known volume of the stock solution to purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining 5-methylindolizine and detect any degradation products.

-

Oxidative Stability Study

-

Objective: To assess the susceptibility of 5-methylindolizine to oxidative degradation.

-

Materials: 5-methylindolizine, 3% Hydrogen Peroxide (H₂O₂), HPLC-UV/MS system.

-

Procedure:

-

Prepare a solution of 5-methylindolizine in a suitable solvent at a concentration of 1 mg/mL.

-

Add a known volume of this solution to a 3% H₂O₂ solution to achieve a final concentration of approximately 100 µg/mL.

-

Keep the solution at room temperature and protected from light for a specified period, with samples taken at various time intervals.

-

Analyze the samples using an HPLC-UV/MS method to separate and identify the parent compound and any oxidative degradation products.

-

Photostability Study

-

Objective: To determine the effect of light exposure on the stability of 5-methylindolizine.

-

Materials: 5-methylindolizine, photostability chamber with controlled light exposure (ICH Q1B guidelines), HPLC-UV system.

-

Procedure:

-

Prepare solutions of 5-methylindolizine (e.g., 100 µg/mL) and also expose the solid compound to light.

-

Place the samples in the photostability chamber and expose them to a specified intensity of UV and visible light.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At appropriate time intervals, analyze the samples by HPLC to assess the extent of degradation.

-

Thermal Stability Study

-

Objective: To evaluate the stability of 5-methylindolizine under high-temperature conditions.

-

Materials: 5-methylindolizine (solid form), oven, HPLC-UV system.

-

Procedure:

-

Place a known amount of solid 5-methylindolizine in a controlled temperature oven (e.g., 80°C, 100°C).

-

At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

-

Compare the results with a control sample stored at room temperature.

-

Conclusion

While direct experimental data on the stability and degradation of 5-methylindolizine is limited, the available information on the indolizine scaffold suggests a generally stable molecule, particularly under acidic and neutral conditions. Mild hydrolysis may occur in slightly alkaline environments. The provided hypothetical degradation pathways and experimental protocols offer a robust framework for researchers and drug development professionals to conduct comprehensive stability-indicating studies. Such investigations are crucial to fully characterize the stability profile of 5-methylindolizine and ensure its quality, safety, and efficacy as a potential therapeutic agent.

References

Pharmacological Profile of 5-Methylindolizine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to its diverse and significant pharmacological activities. As structural isomers of indole, indolizine derivatives have garnered considerable attention for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The strategic placement of substituents on the indolizine core can profoundly influence its biological activity, making the exploration of specific derivatives a key area of research. This technical guide focuses on the pharmacological profile of 5-methylindolizine derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. While research specifically on 5-methylindolizine is nascent, this document compiles available data and draws parallels from closely related structures, such as 5-methylindole, to offer a predictive insight into its therapeutic potential.

Synthesis of Indolizine Derivatives

The synthesis of the indolizine scaffold is primarily achieved through several key reactions, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[1][3]

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A prevalent method for synthesizing the indolizine nucleus involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes. This approach offers a high degree of flexibility and convenience in constructing the core structure.[3]

Experimental Protocol: General Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

-

Formation of Pyridinium Salt: An appropriately substituted pyridine is reacted with an α-halo ketone or a related alkylating agent in a suitable solvent (e.g., acetone, acetonitrile) at room temperature or with gentle heating to form the corresponding pyridinium salt.

-

Generation of Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) in situ to generate the pyridinium ylide.

-

Cycloaddition Reaction: The in situ generated pyridinium ylide is then reacted with a dipolarophile, such as an activated alkene or alkyne (e.g., dimethyl acetylenedicarboxylate, maleimides), to undergo a [3+2] cycloaddition reaction.

-

Aromatization: The resulting cycloadduct often undergoes spontaneous or induced aromatization (e.g., through oxidation) to yield the stable indolizine derivative.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Biological Activities of 5-Methylindolizine Derivatives and Related Compounds

While specific data on the pharmacological profile of 5-methylindolizine derivatives is limited, studies on substituted indolizines and the analogous 5-methylindole scaffold provide valuable insights into their potential biological activities.

Antimicrobial Activity

Research on 5-methylindole has demonstrated its potent bactericidal activity against a range of both Gram-positive and Gram-negative bacteria.[4][5] This suggests that 5-methylindolizine derivatives could also exhibit significant antimicrobial properties.

A study on 5-methylindole revealed its ability to kill various pathogens in their stationary phase, a state often associated with increased antibiotic resistance.[4][5] Furthermore, 5-methylindole was found to potentiate the activity of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[4][6]

Table 1: Minimum Inhibitory Concentrations (MICs) of 5-Methylindole Against Various Bacterial Strains [4]

| Bacterial Strain | MIC (mM) |

| Staphylococcus aureus | 4 |

| Enterococcus faecalis | 4 |

| Escherichia coli | >8 |

| Pseudomonas aeruginosa | >8 |

| Shigella flexneri | >8 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Bacterial strains are grown in appropriate broth media (e.g., Luria-Bertani broth) to a specific optical density.

-

Serial Dilution: The test compound (e.g., 5-methylindole) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Protocol: Bactericidal Activity Assay

-

Treatment: Stationary-phase bacterial cultures are treated with varying concentrations of the test compound.

-

Incubation: The treated cultures are incubated for a defined period (e.g., 3 hours).[5]

-

Plating: Aliquots from each treatment group are serially diluted and plated on agar plates.

-

Colony Counting: After incubation, the number of colony-forming units (CFUs) is counted to determine the percentage of surviving bacteria.

Anticancer Activity

Numerous indole derivatives have been investigated for their anticancer properties.[7][8][9][10] While direct evidence for 5-methylindolizine is scarce, the broader class of indolizine derivatives has shown promise as anticancer agents.[2] For instance, certain indolizine derivatives have been reported to exhibit antitumor activity.[7]

Anti-inflammatory Activity

Indole and its derivatives have been explored for their anti-inflammatory potential.[7][11] The mechanism of action often involves the modulation of inflammatory pathways. Given the structural similarities, 5-methylindolizine derivatives represent a promising area for the development of novel anti-inflammatory agents.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for 5-methylindolizine derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized.

Potential Antimicrobial Mechanisms

The bactericidal effect of 5-methylindole may involve the disruption of the bacterial cell membrane, interference with essential metabolic pathways, or the generation of reactive oxygen species. The potentiation of aminoglycosides suggests a mechanism that could involve increasing the uptake of these antibiotics or inhibiting efflux pumps.

Potential Anticancer Mechanisms

Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway for Anticancer Activity of Indolizine Derivatives

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Workflow for Investigating Anticancer Mechanism

Caption: Experimental workflow for evaluating anticancer potential.

Conclusion and Future Directions

The pharmacological profile of 5-methylindolizine derivatives remains a largely unexplored area with significant potential for drug discovery. Drawing parallels from the well-documented activities of substituted indolizines and 5-methylindoles, it is reasonable to hypothesize that 5-methylindolizine derivatives will exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the targeted synthesis of a library of 5-methylindolizine derivatives and their systematic evaluation in a battery of biological assays. Elucidating their mechanisms of action and identifying their molecular targets will be crucial for the rational design of novel and potent therapeutic agents based on this privileged scaffold. The detailed experimental protocols and hypothesized pathways provided in this guide offer a foundational framework for researchers to embark on this exciting area of medicinal chemistry.

References

- 1. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijettjournal.org [ijettjournal.org]

- 4. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]

- 5. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

An In-depth Technical Guide on the PI3K/Akt/mTOR Signaling Pathway: Methodology and Application in Cancer Drug Development

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a highly attractive target for therapeutic intervention. This guide provides an in-depth overview of the core components of the PI3K/Akt/mTOR pathway, detailed experimental protocols for its investigation, and a summary of its application in the development of targeted cancer therapies.

Core Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex (TSC), leading to the activation of mTOR Complex 1 (mTORC1) and subsequent promotion of protein synthesis and cell growth.

Caption: The canonical PI3K/Akt/mTOR signaling cascade.

Experimental Methodologies

Western Blotting for Protein Phosphorylation

A key method to assess the activation state of the PI3K/Akt/mTOR pathway is to measure the phosphorylation of its core components, such as Akt and S6 ribosomal protein.

Protocol:

-

Cell Lysis:

-

Treat cells with the compound of interest for the desired time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total protein levels (e.g., anti-Akt) to confirm equal loading.

-

In Vitro Kinase Assay

To directly measure the inhibitory activity of a compound on a specific kinase in the pathway, an in vitro kinase assay can be performed.

Protocol:

-

Reaction Setup:

-

In a microplate, combine the recombinant kinase (e.g., PI3Kα), the kinase substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding adenosine triphosphate (ATP).

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Terminate the reaction and quantify the amount of product generated. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

-

Application in Drug Development

The central role of the PI3K/Akt/mTOR pathway in cancer has led to the development of numerous inhibitors targeting different nodes of the cascade. These can be broadly classified as PI3K inhibitors, Akt inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.

Caption: A generalized workflow for the discovery and development of PI3K pathway inhibitors.

Quantitative Data Summary

The efficacy of various PI3K inhibitors can be compared by their IC50 values in different cancer cell lines.

| Inhibitor | Target(s) | Cell Line | IC50 (nM) |

| Idelalisib | PI3Kδ | Raji | 2.5 |

| Alpelisib | PI3Kα | MCF-7 | 5.8 |

| Duvelisib | PI3Kδ/γ | MEC-1 | 28 |

| Gedatolisib | PI3K/mTOR | PC-3 | 1.6 |

| Buparlisib | Pan-PI3K | U-87 MG | 52 |

Conclusion

The PI3K/Akt/mTOR pathway remains a critical area of focus for cancer research and drug development. A thorough understanding of its signaling dynamics, coupled with robust experimental methodologies, is essential for the successful identification and validation of novel therapeutic agents. The protocols and data presented in this guide offer a framework for researchers to investigate this pathway and contribute to the development of more effective cancer treatments.

An In-Depth Technical Guide to the Purification of 5-Methylindolizine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification protocol for 5-Methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The following sections detail the synthesis of the crude product, followed by robust purification methodologies, including column chromatography and recrystallization. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Synthesis of Crude 5-Methylindolizine

The primary route for the synthesis of 5-Methylindolizine is the Tschitschibabin reaction. This method involves the reaction of a pyridine derivative with an α-halocarbonyl compound. In this case, 2-picoline (2-methylpyridine) is reacted with bromoacetone. The reaction proceeds via the formation of a pyridinium salt, followed by an intramolecular cyclization to yield the indolizine core.

Potential Impurities: The crude product of the Tschitschibabin synthesis of 5-Methylindolizine is likely to contain several impurities, including:

-

Unreacted 2-picoline

-

Unreacted bromoacetone

-

Polymerized byproducts of bromoacetone

-

Side-reaction products

Effective purification is therefore critical to obtaining 5-Methylindolizine of high purity for subsequent applications.

Purification Methodologies

A two-step purification process involving column chromatography followed by recrystallization is recommended for obtaining high-purity 5-Methylindolizine.

Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from unreacted starting materials and polar impurities.

Experimental Protocol:

-